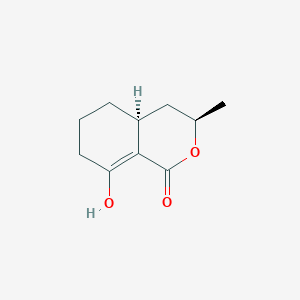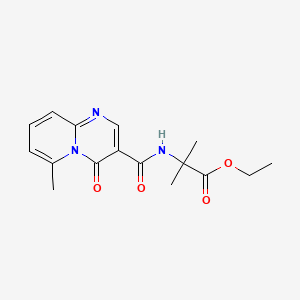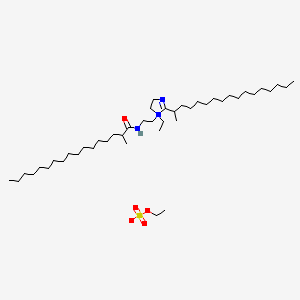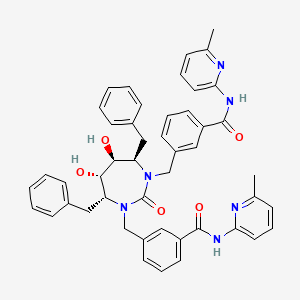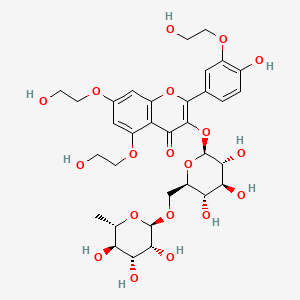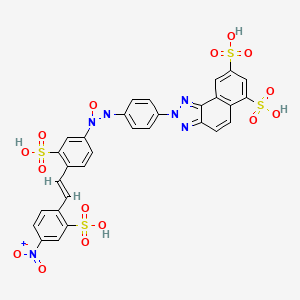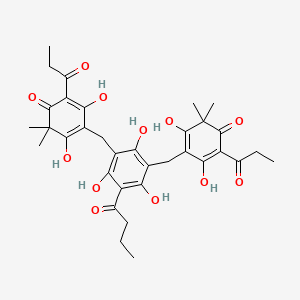
Filixic acid pbp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The isolation of filixic acid pbp from Dryopteris filix-mas involves a series of extraction and purification steps. Typically, the dried plant material is subjected to solvent extraction using a mixture of acetonitrile and methanol . The extract is then purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Analyse Chemischer Reaktionen
Types of Reactions
Filixic acid pbp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carbonyl functionalities in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Filixic acid pbp has been the subject of various scientific studies due to its potential therapeutic properties . Some of its applications include:
Chemistry: Used as a reference compound in the study of phloroglucinol derivatives.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anthelmintic activity and potential use in treating parasitic infections.
Wirkmechanismus
The mechanism of action of filixic acid pbp involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes or disrupting cellular processes in parasites . The exact pathways and molecular targets are still under investigation, but its activity is thought to be related to its ability to interfere with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Filixic acid pbp is part of a broader class of phloroglucinol derivatives, which include compounds like filixic acid ABA, filixic acid ABP, and filixic acid ABB . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carbonyl group arrangement, which contributes to its distinct chemical reactivity and biological properties.
List of Similar Compounds
- Filixic acid ABA
- Filixic acid ABP
- Filixic acid ABB
- Filixic acid PBB
- Flavaspidic acid BB
Eigenschaften
CAS-Nummer |
51005-85-7 |
|---|---|
Molekularformel |
C34H40O12 |
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
4-[[3-butanoyl-5-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C34H40O12/c1-8-11-20(37)21-25(39)14(12-16-27(41)22(18(35)9-2)31(45)33(4,5)29(16)43)24(38)15(26(21)40)13-17-28(42)23(19(36)10-3)32(46)34(6,7)30(17)44/h38-44H,8-13H2,1-7H3 |
InChI-Schlüssel |
XKWPPRSNNAIZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


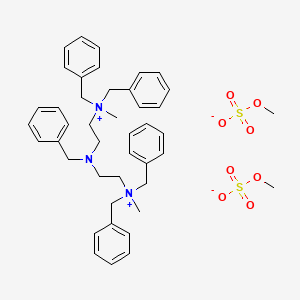
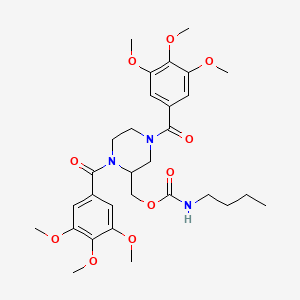
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
